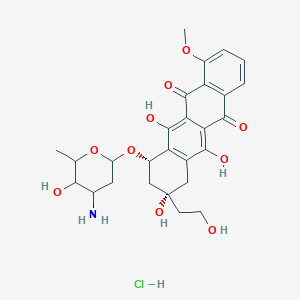

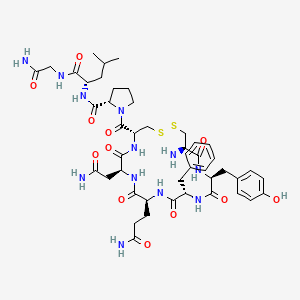

(7S,9R)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de 13-désoxyadriamycine, également connu sous le nom de chlorhydrate de 13-désoxydoxorubicine, est un médicament de petite molécule appartenant à la classe des antibiotiques anthracyclines. Sa structure est similaire à celle de la doxorubicine, mais il lui manque le groupe hydroxyle en position 13. Cette modification donne lieu à un composé qui n'est pas converti en doxorubicinol pendant le métabolisme, ce qui réduit sa cardiotoxicité .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de 13-désoxyadriamycine implique la conversion du chlorhydrate d'adriamycine en son dérivé tosylhydrazone en utilisant de la p-toluènesulfonylhydrazide dans du méthanol. La fonctionnalité hydrazone est ensuite réduite à l'aide de cyanoborohydrure de sodium en présence d'acide p-toluènesulfonique, ce qui donne le produit désoxygéné .

Méthodes de production industrielle : Les méthodes de production industrielle du chlorhydrate de 13-désoxyadriamycine ne sont pas bien documentées dans le domaine public. La synthèse suit probablement des étapes similaires à celles de la synthèse en laboratoire, avec des optimisations pour le passage à l'échelle et la pureté.

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de 13-désoxyadriamycine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des dérivés de quinone.

Réduction : Le composé peut être réduit pour former des dérivés d'hydroquinone.

Substitution : Il peut subir des réactions de substitution nucléophile à des positions spécifiques sur le cycle anthracyclique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Le borohydrure de sodium et l'hydrure de lithium aluminium sont des agents réducteurs couramment utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux produits formés :

Oxydation : Dérivés de quinone.

Réduction : Dérivés d'hydroquinone.

Substitution : Divers dérivés d'anthracycline substitués.

4. Applications de la recherche scientifique

Le chlorhydrate de 13-désoxyadriamycine a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les interactions des anthracyclines avec l'ADN.

Biologie : Le composé est utilisé pour étudier les mécanismes de résistance aux médicaments dans les cellules cancéreuses.

Médecine : Il a été étudié pour son utilisation potentielle en chimiothérapie, en particulier pour le cancer du sein métastatique, en raison de sa cardiotoxicité réduite par rapport à la doxorubicine

Industrie : Le composé est utilisé dans le développement de nouveaux dérivés d'anthracycline avec des profils thérapeutiques améliorés.

5. Mécanisme d'action

Le chlorhydrate de 13-désoxyadriamycine exerce ses effets en s'intercalant dans l'ADN et en inhibant l'activité de la topoisomérase II, une enzyme essentielle à la réplication et à la transcription de l'ADN. Cette inhibition conduit à la formation de cassures double brin de l'ADN, ce qui entraîne finalement la mort cellulaire. La cardiotoxicité réduite du composé est attribuée à son incapacité à former du doxorubicinol, un métabolite connu pour causer des dommages au cœur .

Composés similaires :

Doxorubicine : Une anthracycline largement utilisée avec une cardiotoxicité importante.

Daunomycine : Une autre anthracycline avec un mécanisme d'action similaire mais des applications thérapeutiques différentes.

Épirubicine : Un dérivé de la doxorubicine avec un profil d'effets secondaires légèrement différent.

Unicité du chlorhydrate de 13-désoxyadriamycine : Le chlorhydrate de 13-désoxyadriamycine est unique parmi les anthracyclines en raison de sa cardiotoxicité réduite, ce qui en fait un candidat prometteur pour la chimiothérapie avec un profil de sécurité potentiellement meilleur .

Applications De Recherche Scientifique

13-Deoxyadriamycin hydrochloride has several scientific research applications:

Chemistry: It is used as a model compound to study the interactions of anthracyclines with DNA.

Biology: The compound is used to investigate the mechanisms of drug resistance in cancer cells.

Medicine: It has been studied for its potential use in chemotherapy, particularly for metastatic breast cancer, due to its reduced cardiotoxicity compared to doxorubicin

Industry: The compound is used in the development of new anthracycline derivatives with improved therapeutic profiles.

Mécanisme D'action

13-Deoxyadriamycin hydrochloride exerts its effects by intercalating into DNA and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and transcription. This inhibition leads to the formation of DNA double-strand breaks, ultimately resulting in cell death. The compound’s reduced cardiotoxicity is attributed to its inability to form doxorubicinol, a metabolite known to cause heart damage .

Comparaison Avec Des Composés Similaires

Doxorubicin: A widely used anthracycline with significant cardiotoxicity.

Daunomycin: Another anthracycline with a similar mechanism of action but different therapeutic applications.

Epirubicin: A derivative of doxorubicin with a slightly different side effect profile.

Uniqueness of 13-Deoxyadriamycin Hydrochloride: 13-Deoxyadriamycin hydrochloride is unique among anthracyclines due to its reduced cardiotoxicity, making it a promising candidate for chemotherapy with a potentially better safety profile .

Propriétés

Numéro CAS |

65360-29-4 |

|---|---|

Formule moléculaire |

C27H32ClNO10 |

Poids moléculaire |

566.0 g/mol |

Nom IUPAC |

(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H31NO10.ClH/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33;/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3;1H/t11-,14-,16-,17-,22+,27-;/m0./s1 |

Clé InChI |

YZSQITAPLDJGKS-RYQLBYGJSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl |

SMILES isomérique |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl |

SMILES canonique |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide](/img/structure/B3063367.png)

![N-hydroxy-4-[(2-phenylacetyl)amino]benzamide](/img/structure/B3063384.png)

![N-[2-(hydroxyamino)-2-oxoethyl]-4-methoxybenzamide](/img/structure/B3063398.png)